3-Methoxypyrazin-2-amine

Descripción

Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. tandfonline.com Pyrazines are a class of N-heterocycles, specifically a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. researchgate.netmdpi.com This arrangement renders the pyrazine ring electron-deficient, influencing its reactivity and intermolecular interactions. researchgate.net

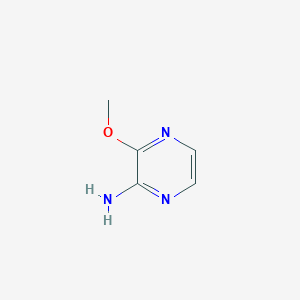

3-Methoxypyrazin-2-amine (CAS Number 4774-10-1) is a disubstituted pyrazine. fluorochem.co.uk Its structure features a methoxy (B1213986) group (-OCH3) at the 3-position and an amino group (-NH2) at the 2-position of the pyrazine ring. This specific substitution pattern provides a unique combination of electronic and steric properties, making it a versatile scaffold in synthetic chemistry. The amino group, for instance, offers a site for various chemical modifications, while the methoxy group can influence the molecule's solubility and binding characteristics.

Significance of the Pyrazine Core in Bioactive Molecules and Synthetic Chemistry

The pyrazine core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netmdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and participate in metal coordination, which are crucial interactions for biological activity. researchgate.netrsc.org This has led to the development of pyrazine-containing drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.netmdpi.com

In synthetic chemistry, the electron-deficient nature of the pyrazine ring facilitates a variety of chemical transformations. researchgate.net It can undergo nucleophilic aromatic substitution reactions, and the presence of functional groups allows for cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. researchgate.net

Overview of Key Research Domains Investigating this compound and its Derivatives

Research involving this compound and its derivatives spans several key scientific areas:

Medicinal Chemistry: A primary focus is the synthesis of novel bioactive compounds. Researchers utilize this compound as a starting material or key intermediate to develop new therapeutic agents. Its derivatives are being investigated for their potential as kinase inhibitors, which are crucial in cancer therapy, and for their neuroprotective effects in neurological disorders.

Agrochemicals: The structural motifs present in this compound are also relevant in the development of new agrochemicals, such as herbicides and fungicides.

Materials Science: The electronic properties of the pyrazine ring make it a candidate for incorporation into organic electronic materials. Research in this area explores the use of pyrazine derivatives in the development of organic semiconductors and other advanced materials.

Flavor and Fragrance Chemistry: Alkoxypyrazines, a class to which this compound belongs, are known for their potent aroma characteristics. dur.ac.ukmdpi.com While this specific compound may not be a primary flavor component, the study of its synthesis and properties contributes to the broader understanding of flavor chemistry. dur.ac.uk

The following table provides a snapshot of some related pyrazine derivatives and their research contexts:

| Compound Name | Key Features | Research Context |

| 5-Bromo-3-methoxypyrazin-2-amine | Bromine at C5, amine at C2, methoxy at C3 | Intermediate for agrochemicals and antitumor agents. |

| 2-Amino-5-bromo-3-methylpyrazine | Bromine at C5, amine at C2, methyl at C3 | Building block for pharmaceuticals targeting neurological and inflammatory pathways. |

| 5-Ethoxypyrazin-2-amine | Ethoxy at C5, amine at C2 | Intermediate for pharmaceuticals, particularly for neurological and metabolic diseases. |

| 6-Chloro-3-methoxypyrazin-2-amine | Chlorine at C6, amine at C2, methoxy at C3 | Research chemical for synthetic and biological studies. aksci.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGQKFGZHMTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500188 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-10-1 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 3 Methoxypyrazin 2 Amine

Established Synthetic Routes to 3-Methoxypyrazin-2-amine

Established methods for the synthesis of this compound rely on classical organic reactions tailored for the pyrazine (B50134) core. These approaches offer reliable, albeit sometimes multi-step, pathways to the target molecule.

Hofmann Degradation Approaches from Pyrazine-2-carboxamides

The Hofmann degradation, a well-established method for converting primary amides to primary amines with one fewer carbon atom, presents a potential route to 2-aminopyrazine derivatives. researchgate.net This reaction proceeds through an isocyanate intermediate formed by treating the amide with a halogen (such as bromine) and a base. researchgate.net The isocyanate is then hydrolyzed to the corresponding amine.

While direct application of the Hofmann rearrangement to 3-methoxypyrazine-2-carboxamide is not extensively documented in readily available literature, the synthesis of various substituted pyrazine-2-carboxamides is well-known. nih.gov For instance, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones yields N-(acetylphenyl)pyrazine-2-carboxamide derivatives. Such carboxamides could, in principle, serve as precursors for Hofmann degradation to yield the corresponding aminopyrazines.

Table 1: Key Intermediates in Hofmann Degradation Approach

| Starting Material | Intermediate | Product of Hofmann Rearrangement |

| Pyrazine-2-carboxamide | Pyrazinyl isocyanate | Pyrazin-2-amine |

Halogenation and Subsequent Alkoxylation Strategies for Pyrazine Ring Functionalization

A robust and specific method for the synthesis of related compounds involves the halogenation of the pyrazine ring followed by a nucleophilic substitution with a methoxide source. A key example is the synthesis of 2-amino-3-methoxy-5-bromopyrazine, a close analog of the target molecule. google.com

This synthetic strategy commences with the bromination of 2-aminopyrazine. The reaction, carried out in the presence of a polar solvent and an alkali or alkaline earth metal salt of a weak acid, yields 2-amino-3,5-dibromopyrazine. google.com Subsequent treatment of this dibrominated intermediate with sodium methoxide in methanol leads to a selective nucleophilic aromatic substitution (SNAr) at the 3-position, affording 2-amino-3-methoxy-5-bromopyrazine. google.com The final conversion to this compound would require a subsequent debromination step, which is a common transformation in organic synthesis.

Table 2: Reaction Conditions for Halogenation and Alkoxylation

| Step | Reagents and Conditions | Product |

| Bromination | 2-Aminopyrazine, Bromine, Acetic Acid, Sodium Acetate Trihydrate, 0 to +2°C | 2-Amino-3,5-dibromopyrazine |

| Methoxylation | 2-Amino-3,5-dibromopyrazine, Sodium Methoxide, Methanol, Reflux | 2-Amino-3-methoxy-5-bromopyrazine |

Nucleophilic Substitution Reactions in Pyrazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the functionalization of electron-deficient heterocyclic rings like pyrazine. youtube.comyoutube.com This mechanism involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. The reactivity of the pyrazine ring towards nucleophilic attack is enhanced by the presence of the two electron-withdrawing nitrogen atoms. nih.gov

In the context of synthesizing this compound, nucleophilic substitution can be envisioned in two primary ways:

Introduction of the amino group: A suitably substituted 3-methoxypyrazine bearing a good leaving group (e.g., a halogen) at the 2-position could react with an ammonia (B1221849) equivalent. For instance, the reaction of 2-chloropyridine derivatives with amines is a common method for introducing amino substituents. youtube.com

Introduction of the methoxy (B1213986) group: A 2-aminopyrazine with a leaving group at the 3-position could undergo substitution with a methoxide source. The successful methoxylation of 2-amino-3,5-dibromopyrazine demonstrates the feasibility of this approach. google.com

The aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines further illustrates the utility of nucleophilic substitution on the pyrazine core. mdpi.com

Advanced and Emerging Synthetic Techniques for Pyrazine-2-amine Structures

Modern synthetic chemistry offers novel approaches that promise more efficient and versatile routes to complex molecules like this compound.

Photochemical Alkylation Methods for Amine Derivatization

Photochemical methods are gaining prominence in organic synthesis for their ability to generate highly reactive intermediates under mild conditions. While specific examples of photochemical alkylation for the direct synthesis of this compound are not prevalent, the broader field of photochemical C-H amination of arenes offers a glimpse into potential future applications. nih.govresearchgate.net These methods often involve the generation of radical intermediates that can then functionalize the aromatic ring. The derivatization of aminopyrazine analogues has been explored, for instance, in the context of creating chemiluminescence reagents. beilstein-journals.org

Multicomponent Reaction Paradigms for Pyrazine Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com While the majority of research in this area has focused on the synthesis of other nitrogen-containing heterocycles like pyrazoles and imidazopyridines, the principles can be extended to pyrazine synthesis. researchgate.netbeilstein-journals.orgmdpi.com

For example, a one-pot pseudo four-component reaction between 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate or other amines has been developed for the synthesis of substituted pyrazines under catalyst- and solvent-free conditions. researchgate.netthieme-connect.com The Groebke–Blackburn–Bienaymé reaction, another powerful MCR, has been utilized for the synthesis of imidazo[1,2-a]pyrazines. researchgate.net These examples highlight the potential of MCRs to rapidly generate libraries of substituted pyrazines, from which this compound or its precursors could potentially be identified.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazine derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

For the synthesis of pyrazine rings, sustainable methods often focus on one-pot reactions, the use of environmentally benign solvents like water, and the employment of reusable catalysts. For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in water, without the need for a catalyst, represents a green route to quinoxalines and 2,3-dihydropyrazines. While not specifically detailing the synthesis of this compound, this methodology illustrates a foundational green approach to the pyrazine core.

Another sustainable strategy involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. Microwave-assisted organic synthesis has been successfully applied to the preparation of various nitrogen-containing heterocycles. Furthermore, the development of biocatalytic methods, employing enzymes for specific transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.

A notable green approach involves the synthesis of pyrazoline derivatives using recyclable ZnO nanoparticles as a catalyst in an aqueous medium. This one-pot, three-component reaction of an aromatic aldehyde, an aromatic ketone, and phenylhydrazine proceeds with high efficiency and allows for the reuse of the catalyst, minimizing waste. While this example pertains to pyrazolines, the principles of using recyclable catalysts and aqueous media are transferable to the synthesis of other nitrogen heterocycles like pyrazines.

| Green Chemistry Approach | Key Features | Relevance to Pyrazine Synthesis |

| Aqueous Synthesis | Utilizes water as a solvent, avoiding volatile organic compounds (VOCs). | Applicable to the condensation reactions that form the pyrazine ring. |

| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. | Can be used to accelerate various steps in the synthesis of pyrazine derivatives. |

| Biocatalysis | Employs enzymes for high selectivity and mild reaction conditions. | Offers potential for specific transformations on the pyrazine scaffold. |

| Recyclable Catalysts | Nanoparticle catalysts (e.g., ZnO) can be recovered and reused. | Reduces catalyst waste and cost in large-scale synthesis. |

Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms involved in the formation of the pyrazine ring is crucial for optimizing synthetic routes and developing novel methodologies. Studies often focus on the key bond-forming steps, such as amination and alkylation, as well as potential rearrangement reactions.

Studies on Amination and Alkylation Reaction Mechanisms

The introduction of the amino group at the C-2 position and the methoxy group at the C-3 position of the pyrazine ring are critical steps in the synthesis of this compound. Mechanistic studies of amination reactions on pyrazine precursors often involve nucleophilic aromatic substitution (SNAr). Halogenated pyrazines are common precursors, where a halogen atom is displaced by an amine nucleophile. The reactivity of the halopyrazine is influenced by the electronic nature of other substituents on the ring.

Alkylation, particularly O-alkylation to form the methoxy group, typically proceeds via Williamson ether synthesis or related mechanisms, where a hydroxyl precursor is treated with a methylating agent in the presence of a base.

While direct mechanistic studies on this compound precursors are not extensively detailed in the available literature, insights can be drawn from related systems. For example, the synthesis of N-arylpyrimidin-2-amine derivatives via Buchwald-Hartwig amination highlights a palladium-catalyzed cross-coupling approach for C-N bond formation on a similar diazine ring system. The mechanism of such reactions involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Exploration of Rearrangement Reactions in Pyrazine Formation

Rearrangement reactions can play a significant role in the synthesis of heterocyclic compounds, sometimes leading to unexpected products. In the context of pyrazine formation, rearrangements can occur during the cyclization step or in subsequent modifications of the pyrazine ring.

One example of a relevant rearrangement is the Stevens rearrangement, a acs.orggoogle.com- or google.comresearchgate.net-sigmatropic rearrangement of ammonium ylides. While not directly involved in the primary synthesis of the pyrazine ring, such rearrangements are important in the broader context of transforming nitrogen-containing compounds.

A study on the synthesis of aryl amines from 3-alkynyl-2-pyrones revealed an unexpected rearrangement following the initial 1,6-addition of a secondary amine and decarboxylation. This highlights the potential for complex molecular reorganizations during the formation of substituted aromatic amines, which could be relevant in the synthesis of substituted aminopyrazines.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of analogs with potential applications in various fields. Derivatization strategies focus on modifying the existing functional groups or introducing new substituents onto the pyrazine ring.

Functional Group Interconversions on the Pyrazine Ring

Functional group interconversions (FGI) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. On the this compound scaffold, both the amino and methoxy groups can be subjects of FGI.

The primary amino group can be converted into a wide array of other functionalities. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized and subsequently replaced by other groups (Sandmeyer-type reactions). The methoxy group, being an ether, can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

| Amino (-NH2) | Acylation | Acyl chloride, base | Amide (-NHCOR) |

| Amino (-NH2) | Alkylation | Alkyl halide, base | Secondary/Tertiary Amine (-NHR, -NR2) |

| Amino (-NH2) | Diazotization | NaNO2, HCl | Diazonium Salt (-N2+Cl-) |

| Methoxy (-OCH3) | Ether Cleavage | Strong acid (e.g., HBr) | Hydroxyl (-OH) |

Synthesis of Substituted Pyrazine and Pyrazinamine Analogs

The synthesis of substituted pyrazine and pyrazinamine analogs often involves building upon a pre-formed pyrazine core or constructing the substituted ring from acyclic precursors. A patent describes a general methodology for the synthesis of 2-amino-6-R-substituted-pyrazines by reacting an N-substituted iminodiacetonitrile with substituted amines or alcohols. This approach allows for the introduction of a variety of substituents at the 6-position.

Solid-phase synthesis has been employed for the creation of libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. This methodology involves the reaction of an isothiocyanate-terminated resin with an o-bromo-2-aminopyrazine, followed by diversification through reactions such as Suzuki coupling at other positions on the pyrazine ring.

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides provides another example of derivatization. In this case, the focus is on modifying a carboxylic acid derivative adjacent to the amino group, leading to a range of amide analogs. These examples, while not directly starting from this compound, demonstrate the common strategies used to synthesize diverse libraries of substituted aminopyrazines.

Chemical Reactivity and Transformation Studies of 3 Methoxypyrazin 2 Amine

Oxidation and Reduction Processes of the Pyrazine (B50134) Moiety

The pyrazine ring is a heteroaromatic system that is generally stable under oxidative, reductive, and hydrolytic conditions. thieme-connect.de However, the substituents on the ring can significantly influence its susceptibility to oxidation and reduction.

Oxidation: The pyrazine ring can be oxidized to form N-oxides. For instance, 2-amino-3-ethoxypyrazine (B113219) can be oxidized to its corresponding pyrazine N-oxide using agents like hydrogen peroxide or peracids. While direct studies on 3-methoxypyrazin-2-amine are limited, it is anticipated to undergo similar N-oxidation reactions. The presence of the electron-donating amino and methoxy (B1213986) groups would likely influence the regioselectivity of the oxidation, favoring the nitrogen atom further from these groups. In some cases, oxidative conditions can lead to the cleavage of the imidazole (B134444) moiety in related fused-ring systems, suggesting a potential degradation pathway. researchgate.net

Reduction: The pyrazine ring can be fully reduced to a piperazine (B1678402) ring by introducing three moles of hydrogen. thieme-connect.de Common methods for this transformation include catalytic hydrogenation over nickel, platinum, or palladium catalysts, as well as chemical reduction using sodium in ethanol (B145695). thieme-connect.de For substituted pyrazines like this compound, the specific conditions required for reduction would be influenced by the electronic effects of the amino and methoxy groups. It is also possible to achieve partial reduction, leading to dihydropyrazine (B8608421) derivatives. smolecule.com

Substitution Reactions on the Pyrazine Ring System

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present. thieme-connect.dersc.org Conversely, the electron-donating amino and methoxy groups on this compound can direct incoming electrophiles, although electrophilic substitution on the pyrazine ring is less common. vulcanchem.com

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are particularly reactive towards nucleophiles. thieme-connect.de For example, 3-chloropyrazin-2-amine readily reacts with sodium ethoxide to yield 2-amino-3-ethoxypyrazine. This highlights the potential for the methoxy group in this compound to be displaced by a strong nucleophile, although more forcing conditions might be required compared to a halogenated analog due to the methoxy group being a poorer leaving group. thieme-connect.de The presence of electron-donating groups generally requires more forcing conditions for nucleophilic exchange. thieme-connect.de

Electrophilic Aromatic Substitution: While less common for the electron-deficient pyrazine ring, the activating effects of the amino and methoxy groups can facilitate electrophilic substitution. The methoxy group is known to direct incoming electrophiles to the 5-position of the pyrazine ring. vulcanchem.com A relevant example is the bromination of this compound at the 5-position. kuleuven.bechemimpex.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are effective methods for functionalizing pyrazine rings. rsc.orggoogle.com These reactions typically involve a halogenated pyrazine precursor, which can be coupled with various organometallic reagents to introduce new carbon-carbon bonds. rsc.org For instance, the Suzuki coupling of 5-O-triflyl-3-benzyl-2-aminopyrazine with arylboronic acids proceeds in good yields, demonstrating the utility of this method for creating substituted pyrazines. rsc.org

Reactivity of the Amine Functionality in this compound

The amino group at the 2-position of this compound is a key site of reactivity, participating in a range of common amine reactions.

The amino group in aminopyrazines can undergo various reactions, including alkylation. This reaction involves the substitution of a hydrogen atom on the amine with an alkyl group. The nucleophilicity of the amino group allows it to react with alkyl halides or other alkylating agents. For instance, the piperidine (B6355638) nitrogen in a related compound can undergo alkylation, which can increase the molecule's lipophilicity. smolecule.com The amino group in 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol can also participate in alkylation reactions. vulcanchem.com

Primary amines, such as this compound, react with aldehydes and ketones to form imines (Schiff bases), which are compounds containing a carbon-nitrogen double bond. pressbooks.pub This condensation reaction is typically catalyzed by acid and involves the formation of an unstable carbinolamine intermediate that subsequently dehydrates to yield the imine. pressbooks.pub

An example of this reactivity is the condensation of this compound with α-dioxo compounds like pyruvaldehyde. thieme-connect.de This reaction, followed by acidic hydrolysis, leads to the formation of hydroxy-substituted imidazo[1,2-a]pyrazines. thieme-connect.de The initial step of this transformation is the formation of an imine between the amino group of the pyrazine and one of the carbonyl groups of the dioxo compound. The reaction of amines with carbonyl compounds is a fundamental process in organic synthesis. colab.ws

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | pressbooks.pub |

| This compound | Pyruvaldehyde | Imidazo[1,2-a]pyrazine (B1224502) | thieme-connect.de |

Degradation Pathways and Stability Investigations Relevant to Pyrazinamines

The stability of pyrazinamines is a critical consideration, particularly their susceptibility to degradation under various conditions.

The oxidative degradation of amines is a complex process that can proceed through several radical-mediated pathways. nih.govntnu.no Two primary mechanisms have been proposed: electron abstraction and hydrogen abstraction. nih.gov

Electron Abstraction: This pathway begins with the abstraction of an electron from the nitrogen atom by a reactive radical, forming an ammonium (B1175870) radical. This is followed by the loss of a proton to yield an imine radical, which can then be hydrolyzed to an aldehyde. nih.gov

Hydrogen Abstraction: In this mechanism, a hydrogen atom is abstracted from the α-carbon (the carbon adjacent to the amine) or from the nitrogen atom itself. ntnu.nonih.gov This generates a carbon-centered or nitrogen-centered radical that can undergo further reactions, ultimately leading to degradation products such as imines and aldehydes. nih.gov

The specific degradation pathway and the products formed depend on factors such as the presence of oxygen, moisture, and the structure of the amine itself. nih.govhw.ac.uk For instance, in dry, anaerobic conditions, imine formation from an amine radical may have a significant activation barrier, while in the presence of hydroxyl radicals in a humid environment, this barrier can be much lower. nih.gov The degradation of some aminopyrazine derivatives has been observed to proceed via oxidative cleavage of the imidazole ring in fused systems. researchgate.net

| Degradation Condition | Proposed Key Intermediate | Potential Final Products | Reference |

| Dry, Anaerobic | α-Carbon Radical (αC•) | Imine | nih.gov |

| Humid, Aerobic | Hydroxyl (HO•) and Hydroperoxyl (HOO•) Radicals | Aldehyde, Ammonia (B1221849) | nih.gov |

| General Oxidative Degradation | Ammonium Radical, Imine Radical | Imine, Aldehyde | nih.gov |

Thermal Degradation Processes

The thermal stability of this compound is a critical parameter influencing its behavior under elevated temperatures, such as those encountered in chemical synthesis or food processing. While specific, detailed kinetic studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, general principles of related heterocyclic amines and safety data provide insight into its degradation profile.

Upon heating, particularly in the presence of oxygen, pyrazine compounds can undergo decomposition. hpc-standards.com The degradation of the this compound molecule is expected to proceed via the cleavage of its substituent groups and eventual fragmentation of the pyrazine ring. Thermal decomposition can lead to the release of irritating and toxic gases and vapors. fishersci.comcanbipharm.com The primary hazardous combustion products generated during the thermal degradation of this and related nitrogen-containing organic compounds include carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides. fishersci.comcanbipharm.com

Studies on other amines used in industrial applications show that thermal degradation is significantly influenced by temperature, pressure, and the presence of other chemical species like oxygen. epri.comnih.gov For many amines, significant degradation begins at temperatures above 135-150°C. nih.govnih.gov It is plausible that this compound exhibits similar behavior, remaining relatively stable at moderate temperatures but degrading at higher temperatures to form simpler, volatile compounds.

Table 1: Anticipated Products of Thermal Degradation

| Precursor Compound | Condition | Major Degradation Products |

|---|

Environmental Degradation Considerations

The environmental fate of this compound is governed by various biotic and abiotic processes. The primary considerations for its environmental degradation include biodegradation and, potentially, photodegradation.

Biodegradation: Pyrazines as a class of compounds are known to be biodegradable. nih.govresearchgate.net Research has shown that various bacteria can utilize substituted pyrazines as their sole source of carbon and nitrogen for energy and growth. nih.govresearchgate.net While the complete metabolic pathways for pyrazine degradation are not fully elucidated, initial steps often involve hydroxylation of the ring, followed by ring cleavage. nih.govresearchgate.net The amine and methoxy functional groups on this compound present potential sites for initial enzymatic attack by microorganisms.

Studies on wastewater and other environmental samples have successfully isolated bacterial consortia capable of mineralizing pyrazine compounds. researchgate.netscispace.com This suggests that if this compound were released into an environment with acclimated microbial populations, it would likely undergo biodegradation.

Table 2: Microbial Genera with Demonstrated Pyrazine Degradation Capability

| Microbial Genus | Role in Degradation | Source(s) |

|---|---|---|

| Bacillus sp. | Utilizes pyrazine as a source of carbon and nitrogen. | scispace.com |

| Flavobacterium sp. | Utilizes pyrazine as a source of carbon and nitrogen. | scispace.com |

| Corynebacterium sp. | Utilizes pyrazine as a source of carbon and nitrogen. | scispace.com |

| Pseudomonas sp. | Utilizes pyrazine as a source of carbon and nitrogen. | researchgate.netscispace.com |

| Streptococcus sp. | Utilizes pyrazine as a source of carbon and nitrogen. | scispace.com |

| Staphylococcus sp. | Utilizes pyrazine as a source of carbon and nitrogen. | scispace.com |

| Mycobacterium sp. | Utilizes pyrazine as a source of carbon and nitrogen. | researchgate.net |

Photodegradation: Abiotic degradation through exposure to light is another potential pathway for the transformation of methoxypyrazines in the environment. mdpi.com Studies on related compounds, such as 3-isobutyl-2-methoxypyrazine (IBMP), have shown that they are sensitive to light. mdpi.comgravitywinehouse.com Exposure to sunlight can promote the photodegradation of these molecules. mdpi.com While the direct photodegradation of this compound has not been specifically detailed, its structural similarity to other light-sensitive methoxypyrazines suggests that it may also be susceptible to transformation upon exposure to UV radiation in sunlight.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Amino-1-propanol |

| 3-isobutyl-2-methoxypyrazine (IBMP) |

| 3-isopropyl-2-methoxypyrazine (IPMP) |

| This compound |

| 3-sec-butyl-2-methoxypyrazine (SBMP) |

| 1-(2-hydroxyethyl)pyrrolidine |

| 2,5-dimethyl-3-methoxypyrazine (DMMP) |

| 2-Bromo-3-methoxypyrazine |

| 2-piperidineethanol |

| Ammonia |

| Carbon Dioxide |

| Carbon Monoxide |

| Monoethanolamine (MEA) |

| Nitrogen Oxides |

Biological and Biomedical Research Applications of 3 Methoxypyrazin 2 Amine and Its Derivatives

Medicinal Chemistry Research Applications

Design and Synthesis of Pharmacologically Active Pyrazine (B50134) Derivatives

The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, forming the core of many biologically active compounds. tandfonline.comresearchgate.net Its derivatives are widely used in the synthesis of bioactive components and catalysts. researchgate.net The versatility of the pyrazine structure allows for various chemical modifications, such as Suzuki and Buchwald-Hartwig coupling reactions, enabling the creation of diverse compound libraries for pharmacological screening. tandfonline.comresearchgate.net

The synthesis of novel pyrazine derivatives often starts from functionalized pyrazines like 3-methoxypyrazin-2-amine and its related structures, such as 5-bromo-3-methoxypyrazin-2-amine, which serve as key intermediates. chemimpex.com For example, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized by hydrolyzing and esterifying pyrazinamide (B1679903) to obtain ethyl-pyrazinoate, which was then reacted with hydrazine (B178648) hydrate (B1144303) and condensed with various aldehydes. jyoungpharm.org Another approach involves the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have shown a range of bioactivities including antimicrobial and anti-inflammatory effects. jocpr.com These synthetic strategies highlight the importance of the pyrazine core in developing new pharmacologically active agents. tandfonline.comnih.gov

Exploration in Anti-cancer Agent Development

Pyrazine derivatives have demonstrated significant potential as anti-cancer agents, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net The anti-cancer properties of these compounds are often attributed to their ability to induce apoptosis or interfere with cancer cell signaling pathways. researchgate.netvulcanchem.com For instance, certain pyrazine derivatives have been designed to inhibit enzymes crucial for cancer cell proliferation, such as protein kinases. vulcanchem.com

Research has shown that specific structural modifications to the pyrazine ring can enhance anti-cancer efficacy. mdpi.com In one study, a series of pyrazine derivatives were synthesized and tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some compounds showing significant cytotoxic effects. researchgate.net Molecular docking studies suggested that these compounds bind effectively to the EGFR receptor binding site, which could explain their mode of action. researchgate.net Additionally, hederagenin–pyrazine hybrids have been developed, with some showing stronger cytotoxic activity than the parent compound, hederagenin. mdpi.com

Investigations in Antimicrobial Research

The pyrazine scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity against bacteria and fungi. researchgate.netresearchgate.net Pyrazine derivatives have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as for their antifungal properties. jocpr.comjetir.org

One area of focus has been the synthesis of pyrazine-2-carbohydrazide derivatives to combat microbial resistance. jyoungpharm.org These compounds have shown potent activity against selected strains of Gram-positive bacteria. jyoungpharm.org Similarly, pyrazine sulfonamide derivatives have been synthesized and evaluated, with some showing strong inhibition against Staphylococcus aureus. jetir.org Another study reported the synthesis of novel triazolo[4,3-a]pyrazine derivatives, with one compound in particular displaying superior antibacterial activity against both S. aureus and E. coli, comparable to the antibiotic ampicillin. mdpi.com The antimicrobial potential of pyrazines is also highlighted by their natural occurrence in organisms where they can serve as defense molecules. researchgate.netjetir.org

Enzyme Inhibition Studies

Pyrazine-based compounds are of significant interest in medicinal chemistry for their ability to act as enzyme inhibitors. acs.org Their unique structure, combining polar heteroatoms and nonpolar aromatic features, allows for a variety of interactions with protein targets. acs.org These interactions most commonly include hydrogen bonds with the pyrazine nitrogen atoms. acs.org

Derivatives of pyrazine have been successfully developed as inhibitors for several classes of enzymes. For example, they have been explored as inhibitors of HIV reverse transcriptase, a key enzyme in the lifecycle of the HIV virus. nih.gov In the realm of cancer research, pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. japsonline.com Furthermore, specific pyrazine derivatives have been identified as potent inhibitors of Bloom helicase, an enzyme involved in DNA repair, which could potentiate the effects of DNA-damaging anticancer agents. nih.gov Research has also explored pyrazine derivatives as inhibitors of enzymes relevant to inflammatory diseases.

| Enzyme Target | Pyrazine Derivative Class | Research Focus |

| HIV Reverse Transcriptase | Pyrazine-thiazolidinone derivatives | Inhibition for anti-HIV activity. nih.gov |

| PIM-1 Kinase | 3-(Pyrazin-2-yl)-1H-indazole derivatives | Inhibition for anticancer activity. japsonline.com |

| Bloom Helicase | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Potentiating anticancer agents by inhibiting DNA repair. nih.gov |

| Alkaline Phosphatase | 5-Bromo-2-chloro-3-methoxypyrazine derivatives | Inhibition for anti-inflammatory effects. |

Receptor Binding and Modulation Research

The pyrazine scaffold is a valuable component in the design of ligands that bind to and modulate various biological receptors. acs.org These compounds have been particularly studied for their interactions with G protein-coupled receptors (GPCRs), which are important drug targets.

One significant area of research has been the development of pyrazine derivatives as antagonists for the Neuropeptide S (NPS) receptor, which is involved in regulating arousal and anxiety. nih.gov Structure-activity relationship studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of a potent NPSR antagonist with in vivo activity. nih.govacs.org These studies demonstrated that specific substitutions on the pyrazine core could significantly alter the binding affinity and functional activity of the compounds at the receptor. nih.govacs.org Additionally, pyrazine derivatives are being explored for their potential to bind to other receptors, such as the CCR4 receptor, which is implicated in inflammatory responses.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of pyrazine derivatives. These studies involve systematically modifying the chemical structure to understand how changes affect biological activity, helping to design more potent and selective drug candidates. nih.govnih.gov

For instance, comprehensive SAR studies on pyrazine derivatives designed as stabilizers for the p53-Y220C cancer mutant led to the identification of compounds with substantially enhanced stabilizing effects. nih.gov In another study focusing on Neuropeptide S receptor antagonists, SAR exploration of the oxazolo[3,4-a]pyrazine nucleus identified key structural features necessary for potent in vivo activity. nih.govacs.org Similarly, SAR studies on 1,3,4-thiadiazol-2-amine derivatives as Bloom helicase inhibitors revealed that while the 4-pyridine moiety was important for activity, the 1,3,4-thiadiazole (B1197879) core was intolerant to structural changes. nih.gov These studies provide crucial information for the rational design of new therapeutic agents based on the pyrazine scaffold.

| Compound Class | Biological Target | Key SAR Findings |

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor | Modifications around the pyrazine nucleus led to a potent in vivo antagonist. nih.govacs.org |

| Reactive Pyrazine Derivatives | p53-Y220C Cancer Mutant | Identified derivatives with improved thermal stabilization of the mutant protein. nih.gov |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase | The 4-pyridine moiety was crucial, but the thiadiazole core was intolerant to modification. nih.gov |

| Hederagenin–pyrazine derivatives | Cancer Cell Lines | Introduction of the pyrazine structure was essential for improving in vitro antitumor activity. mdpi.com |

Applications in Agrochemical Research

The pyrazine scaffold is also a key structural motif in the development of modern agrochemicals. Its derivatives have been explored for their potential as herbicides, fungicides, and insecticides, offering novel modes of action to manage pests and weeds. adv-bio.com

Pyrazine derivatives are investigated for their ability to interfere with essential biological processes in plants and insects. In herbicidal research, pyrazine carboxamides have been synthesized and evaluated for their ability to inhibit photosynthesis. nih.govmdpi.com Studies on substituted N-phenylpyrazine-2-carboxamides have shown that these compounds can inhibit the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. The efficacy of these compounds is often correlated with their lipophilicity and the specific nature of their substituents. nih.gov For instance, certain pyrazine derivatives have demonstrated significant post-emergence inhibitory effects on weeds like Amaranthus retroflexus at low application rates. sioc-journal.cn

In the realm of fungicides, Pyraziflumid is a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) that features a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. It has demonstrated excellent activity against a broad range of plant diseases. nih.gov The development of such compounds highlights the utility of the pyrazine core in creating effective and environmentally safer crop protection agents. adv-bio.comnih.gov

Table 3: Herbicidal and Fungicidal Activity of Selected Pyrazine Derivatives

| Compound | Target/Assay | Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Inhibition of Oxygen Evolution Rate (Spinach Chloroplasts) | IC₅₀ = 51.0 µmol·L⁻¹ | nih.govmdpi.com |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Reduction of Chlorophyll ( Chlorella vulgaris ) | IC₅₀ = 44.0 µmol·L⁻¹ | nih.gov |

| 3-aminopyrazine-2-carboxamide derivative (Compound 9) | Inhibition of Photosynthetic Electron Transport (Spinach Chloroplasts) | IC₅₀ = 14.3 µmol·L⁻¹ | sciforum.net |

| Pyrazine semicarbazide (B1199961) derivative (Compound 4m) | Post-emergence inhibition of Amaranthus retroflexus | 80% inhibition at 150 g ai/ha | sioc-journal.cn |

| Pyraziflumid | Fungicide (various plant pathogens) | Broad-spectrum fungicidal activity | nih.gov |

Exploration in Advanced Material Science Research

The unique electronic and structural properties of the pyrazine ring make it an attractive building block for advanced materials. Its aromaticity, which is comparable to that of benzene (B151609), combined with the presence of two nitrogen atoms, allows for the creation of novel polymers and coatings with tailored functionalities. acs.org

Researchers have successfully incorporated pyrazine units into polyester (B1180765) backbones to create new biobased materials. For example, polyesters synthesized from dimethylpyrazine dipropionic acid have been shown to possess distinct thermal properties. The glass transition temperature (Tg) of these polymers is influenced by the diol used in the polymerization, demonstrating the tunability of the material's characteristics. acs.org

In another application, pyrazine-linked two-dimensional (2D) covalent organic frameworks (COFs) have been developed as a coating material for high-nickel layered oxide cathodes in lithium-ion batteries. acs.org This pyrazine-based coating protects the electrode surface from unwanted side reactions and transition metal dissolution during cycling, without compromising electrical conductivity. The result is a battery with superior cyclability, rate performance, and thermal stability. acs.org

Table 4: Properties of Advanced Materials Incorporating Pyrazine Structures

| Material Type | Pyrazine Component | Key Property Enhancement | Application | Reference |

|---|---|---|---|---|

| Biobased Polyester | Dimethylpyrazine dipropionic acid | Modifiable Glass Transition Temperature (Tg) | Sustainable polymers | acs.org |

| Coordination Polymer | Pyrazine-2,5-diyldimethanol | Formation of 1D and 3D network structures | Gas adsorption, Sensing | nih.gov |

| 2D Covalent Organic Framework (COF) | Pyrazine-linked framework (Pyr-2D) | Improved cyclability and thermal stability | Lithium-ion battery cathode coating | acs.org |

Biosynthesis Research of Related Methoxypyrazines in Natural Systems

Methoxypyrazines are potent aroma compounds found in various natural systems, including grapes, and are responsible for the characteristic "green" or "vegetal" notes in some wines. semanticscholar.org Research into their biosynthesis aims to understand and control their formation in agricultural products. The final step in the biosynthesis of many methoxypyrazines is believed to be the O-methylation of a corresponding hydroxypyrazine precursor. semanticscholar.orgmdpi.com

Studies in grapevine (Vitis vinifera) have been instrumental in elucidating this pathway. Several O-methyltransferase (OMT) enzymes have been identified and characterized for their role in catalyzing this final methylation step. mdpi.com These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to convert non-volatile 3-alkyl-2-hydroxypyrazines (HPs) into their volatile methoxypyrazine counterparts. nih.govsemanticscholar.org The characterization of these enzymes, including their substrate specificity and kinetic parameters, is crucial for understanding how methoxypyrazine levels are regulated in plants. For example, an OMT purified from Vitis vinifera L. (cv. Cabernet Sauvignon) was shown to methylate 2-hydroxy-3-isobutylpyrazine (IBHP), with a specific Michaelis constant (Km). nih.gov

Table 5: Kinetic Parameters of a Purified O-Methyltransferase from Vitis vinifera

| Substrate | Apparent Kₘ (mM) | Vₘₐₓ (pkatals/mg) | Optimal pH | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-isobutylpyrazine (IBHP) | 0.30 | 0.73 | 8.5 | nih.gov |

This table shows that while the enzyme can methylate the hydroxypyrazine precursor, it has a much higher affinity and reaction velocity for caffeic acid, suggesting it may have multiple roles in the plant's metabolism.

Enzymatic Pathways in Methoxypyrazine Formation (e.g., O-methyltransferases)

The final step in the biosynthesis of many methoxypyrazines is understood to be an O-methylation reaction. mdpi.comsci-hub.se This crucial step is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. sci-hub.se Research has primarily focused on 3-alkyl-2-methoxypyrazines (MPs), such as 3-isobutyl-2-methoxypyrazine (IBMP), which are significant aroma compounds in various plants, including grapevines (Vitis vinifera). mdpi.com

In grapevines, several O-methyltransferase genes have been identified and characterized for their role in MP biosynthesis. mdpi.comnih.gov The VvOMT1, VvOMT2, and VvOMT3 genes encode for enzymes that catalyze the methylation of 3-alkyl-2-hydroxypyrazines (HPs), the immediate non-volatile precursors to the volatile MPs. mdpi.comresearchgate.net The reaction involves the transfer of a methyl group from SAM to the hydroxyl group of the HP, yielding the corresponding 3-alkyl-2-methoxypyrazine and S-adenosylhomocysteine. sci-hub.se

Studies have shown that the expression of these OMT genes coincides with the accumulation of MPs in grape berries. acs.org For instance, the VvOMT3 enzyme has been identified as a key determinant of IBMP production, showing high specificity and efficiency for methylating the precursor 2-hydroxy-3-isobutylpyrazine. semanticscholar.orgresearchgate.net The expression levels of these OMTs can vary between different cultivars and during fruit development, which correlates with the final concentration of methoxypyrazines in the fruit. nih.gov This enzymatic step is a critical control point in the metabolic pathway governing the presence of these potent aroma compounds. researchgate.net

| Enzyme | Gene Source | Substrate | Product | Significance |

|---|---|---|---|---|

| O-methyltransferase 1 (VvOMT1) | Vitis vinifera | 3-alkyl-2-hydroxypyrazine (HP) | 3-alkyl-2-methoxypyrazine (MP) | Catalyzes the final step in MP biosynthesis. mdpi.com |

| O-methyltransferase 2 (VvOMT2) | Vitis vinifera | 3-alkyl-2-hydroxypyrazine (HP) | 3-alkyl-2-methoxypyrazine (MP) | Involved in the O-methylation of HP precursors. researchgate.net |

| O-methyltransferase 3 (VvOMT3) | Vitis vinifera | 2-hydroxy-3-isobutylpyrazine (IBHP) | 3-isobutyl-2-methoxypyrazine (IBMP) | Key enzyme for IBMP biosynthesis with high specificity. semanticscholar.orgresearchgate.net |

Precursor Incorporation Studies (e.g., L-leucine, L-serine)

Identifying the primary building blocks of methoxypyrazines has been a central goal of biosynthetic research. Through in vivo feeding experiments using stable isotope-labeled compounds, significant progress has been made in elucidating the precursors for 3-alkyl-2-methoxypyrazines like IBMP, particularly in bell peppers (Capsicum annuum). uni-bonn.deresearchgate.net

These studies have conclusively demonstrated that the amino acid L-leucine provides the isobutyl side chain of IBMP. acs.orgresearchgate.net Further investigations using labeled precursors revealed that the pyrazine ring itself is constructed from another amino acid, L-serine. nih.govresearchgate.net This discovery was crucial, as the origin of the heterocyclic ring had been a long-standing question. nih.gov The incorporation of L-serine suggests a link between methoxypyrazine biosynthesis and photorespiration, a fundamental metabolic process in plants. researchgate.netsemanticscholar.org

Feeding experiments in bell pepper fruits have shown the incorporation of not only L-leucine and L-serine but also related metabolites like α-ketoisocaproic acid (a derivative of leucine) and glycine (B1666218) and glyoxylic acid (related to serine metabolism) into the IBMP molecule. acs.orgresearchgate.net These findings have allowed for the proposal of a more detailed biosynthetic pathway where L-leucine and L-serine are the primary amino acid precursors. uni-bonn.de

| Precursor | Incorporated Into | Contribution | Research Finding |

|---|---|---|---|

| L-leucine | 3-isobutyl-2-methoxypyrazine (IBMP) | Provides the isobutyl side chain. | Feeding studies with stable isotope-labeled L-leucine confirmed its role as a direct precursor. acs.org |

| L-serine | 3-isobutyl-2-methoxypyrazine (IBMP) | Serves as a key building block for the pyrazine ring. | Revealed as a crucial precursor for the ring structure through feeding experiments. nih.govresearchgate.net |

| α-ketoisocaproic acid | 3-isobutyl-2-methoxypyrazine (IBMP) | Intermediate from L-leucine. | Incorporation demonstrated in bell pepper feeding studies. acs.orgresearchgate.net |

| Glycine / Glyoxylic acid | 3-isobutyl-2-methoxypyrazine (IBMP) | C-building blocks related to L-serine metabolism. | Shown to be incorporated into the IBMP structure. acs.org |

Role of Maillard Reactions in Pyrazine Formation

While enzymatic pathways are responsible for methoxypyrazine formation in plants, pyrazines can also be formed non-enzymatically through the Maillard reaction. sci-hub.sewikipedia.org This complex series of chemical reactions occurs between amino acids and reducing sugars, typically at elevated temperatures, and is responsible for the browning and characteristic flavors of many cooked foods. mdpi.comwikipedia.orglatu.org.uy

The formation of pyrazines via the Maillard reaction is a multi-step process. latu.org.uy It often begins with the Strecker degradation of an amino acid in the presence of a dicarbonyl compound (formed from sugar degradation), which produces an aldehyde and an α-aminoketone. sci-hub.se Two molecules of these α-aminoketone intermediates can then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable, aromatic pyrazine. researchgate.net

The specific type of amino acid and sugar involved, along with reaction conditions such as temperature, pH, and water content, influences the types and quantities of pyrazines and other flavor compounds produced. mdpi.comnih.gov For example, the reaction of different amino acids with precursors like 1,3-dihydroxyacetone (B48652) can lead to a variety of alkylpyrazines. nih.gov While the Maillard reaction is a key source of pyrazines in thermally processed foods, its direct relevance to the in vivo biosynthesis of this compound or its derivatives in biological systems is less clear, as these biological processes typically occur under physiological conditions without high heat. sci-hub.seperfumerflavorist.com However, the underlying chemical principles of pyrazine ring formation from amino-carbonyl reactions are fundamental to understanding their chemistry. researchgate.net

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Computational Studies in Drug Discovery and Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like 3-Methoxypyrazin-2-amine at an atomic level. These in silico methods are crucial in modern drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms, thereby accelerating research and development.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators.

In studies of pyrazine (B50134) derivatives, molecular docking helps to elucidate binding modes and affinities. For instance, research on compounds structurally related to this compound has been conducted to explore their potential as therapeutic agents. A study investigating inhibitors for acetylcholine (B1216132) esterase, a key target in Alzheimer's disease, analyzed the binding of various ligands. While this compound itself was not tested, a closely related derivative, 5-(3-methoxypyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline, was evaluated. The primary interactions observed for pyrazine derivatives involve hydrogen bonds and π-π stacking with key amino acid residues in the target's binding site. nih.gov Hydrophobic interactions also play a significant role in the binding of pyrazine compounds to proteins like bovine serum albumin (BSA). nih.gov

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type |

| Pyrazine Derivatives (General) | Acetylcholine Esterase | Not Specified | Tyr130, His440, Gly118 | Hydrogen Bond, π-π Stacking |

| Pyrazine Derivatives (General) | Bovine Serum Albumin (BSA) | Not Specified | Hydrophobic residues | Hydrophobic Interaction |

This table presents generalized findings for pyrazine derivatives based on available research. The data is illustrative of the types of results obtained from molecular docking studies.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is used to assess the conformational stability of a ligand when bound to a target and to analyze the dynamics of their interaction. MD simulations can confirm the stability of binding poses predicted by molecular docking and provide insights into how a molecule's flexibility influences its function. nih.govacs.org

For pyrazine derivatives, MD simulations have been employed to understand their interaction with proteins. nih.gov These simulations can reveal conformational changes in the target protein upon ligand binding. nih.gov Studies on metal-organic frameworks (MOFs) containing pyrazine have used MD to investigate structural flexibility, showing that the pyrazine ligand can tilt and fluctuate upon interaction with guest molecules. nih.govacs.orgacs.org In the context of this compound, MD simulations could be used to model its stability within a protein's active site, observing how the methoxy (B1213986) and amino groups interact with surrounding residues and water molecules over a set period, thus providing a deeper understanding of the binding event. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, DFT calculations are applied to predict molecular properties such as electron density, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is vital for elucidating reaction mechanisms and predicting sites of chemical reactivity. researchgate.net

For pyrazine derivatives, DFT has been used to study their electronic properties, the effects of different substituents, and structure-property relationships. researchgate.netsemanticscholar.org Such calculations can identify which atoms in the this compound molecule are most susceptible to electrophilic or nucleophilic attack. rsc.org The electron-donating amino group and the methoxy group influence the electron density of the pyrazine ring, which can be precisely mapped using DFT. rsc.org These theoretical calculations are often correlated with experimental results to provide a comprehensive understanding of the molecule's chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various series of pyrazine derivatives to predict their therapeutic potential, such as their antitubercular or antiproliferative activities. researchgate.netsemanticscholar.orgasianpubs.orgnih.gov These models often use descriptors derived from the molecular structure, which can be geometric, electronic, or hydrophobic in nature. asianpubs.org For a compound like this compound, a QSAR model could be developed as part of a larger set of pyrazine analogs to predict its efficacy against a particular biological target, such as a kinase or a bacterial enzyme. japsonline.com The predictive power of QSAR models helps in prioritizing the synthesis of new compounds with potentially improved activity. researchgate.netsemanticscholar.orgnih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of newly synthesized compounds. These methods provide a fingerprint of the molecule, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Below is a table of predicted chemical shifts for this compound. These values are estimates based on standard chemical shift tables and data from structurally similar pyrazine and pyridine (B92270) compounds.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | H-5 | ~7.5 - 7.8 | Doublet |

| H-6 | ~7.3 - 7.6 | Doublet | |

| -OCH₃ | ~3.9 - 4.1 | Singlet | |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | |

| ¹³C NMR | C-2 | ~150 - 155 | Singlet |

| C-3 | ~158 - 162 | Singlet | |

| C-5 | ~125 - 130 | Singlet | |

| C-6 | ~120 - 125 | Singlet | |

| -OCH₃ | ~53 - 56 | Singlet |

Note: These are estimated values and actual experimental results may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (LC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, providing essential information on its molecular weight and structure. The method employed for ionization is critical, as it influences the degree of fragmentation observed in the mass spectrum. Electron Ionization (EI) utilizes high-energy electrons that can cause extensive fragmentation of the parent molecule. uni-saarland.de While this fragmentation pattern is useful for detailed structural elucidation, it can sometimes prevent the detection of the intact molecular ion. uni-saarland.de In contrast, "softer" ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), impart less energy to the molecule, making them ideal for observing the molecular ion with minimal decomposition. uni-saarland.deuni-marburg.de

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from a mixture prior to its detection by the mass spectrometer. fda.gov For related methoxypyrazine compounds, Atmospheric Pressure Chemical Ionization (APCI) has been successfully employed as an interface, sometimes proving more robust than ESI, which can be susceptible to matrix quenching effects in complex samples. researchgate.net For precise quantification, tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole (QQQ) instrument, allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). fda.gov

High-Resolution Mass Spectrometry (HRMS), commonly performed using Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides highly accurate mass measurements. nih.gov This capability allows for the calculation of the compound's elemental formula, which is crucial for confirming its identity and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different atomic compositions). nih.gov

Computational predictions for this compound (C₅H₇N₃O) provide expected mass-to-charge ratios (m/z) for various adducts that may be observed in HRMS analysis.

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 126.06619 | 122.2 |

| [M+Na]⁺ | 148.04813 | 131.5 |

| [M+K]⁺ | 164.02207 | 130.3 |

| [M+NH₄]⁺ | 143.09274 | 141.5 |

| [M-H]⁻ | 124.05164 | 123.2 |

Table 1: Predicted mass spectrometric data for this compound adducts. Data sourced from computational predictions. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the primary amine (-NH₂), methoxy (-OCH₃) group, and the aromatic pyrazine ring give rise to characteristic absorption bands. orgchemboulder.com As a primary amine, it is expected to show two distinct N-H stretching bands. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears at a higher wavenumber than for an aliphatic amine. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's π-electron system. Pyrazine and its derivatives are known to exhibit π→π* transitions, which are observable in the UV region. For a structurally similar compound, 2-Amino-3-benzyloxypyrazine, these transitions are reported to occur in the range of 270–300 nm. Furthermore, UV-Vis detection can be coupled with other analytical systems for applications such as online process monitoring during chemical synthesis. kuleuven.be

| Spectroscopy Type | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

|---|---|---|---|

| Infrared (IR) | N-H Stretch (Primary Amine) | 3400–3250 (two bands) | orgchemboulder.com |

| N-H Bend (Primary Amine) | 1650–1580 | orgchemboulder.com | |

| C-N Stretch (Aromatic Amine) | 1335–1250 | orgchemboulder.com | |

| C-O-C Asymmetric Stretch (Methoxy) | ~1250 | vulcanchem.com | |

| UV-Visible (UV-Vis) | π→π* Transition (Pyrazine Ring) | 270–300 nm |

Table 2: Summary of expected spectroscopic characteristics for this compound.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound has not been detailed in the surveyed literature, extensive structural data is available for the closely related derivative, 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, also known as the drug sulfalene (B1681184). iucr.org

Analysis of this derivative provides significant insight into the likely solid-state structure of this compound. The crystal structure of sulfalene reveals that the molecule adopts a bent geometry, with a dihedral angle of 89.24° between the planes of the pyrazine and benzene (B151609) rings. iucr.org Crucially, its structure is stabilized by a network of intermolecular hydrogen bonds. Each molecule acts as a hydrogen-bond donor through its amine and amide protons, and as an acceptor via a sulfonamide oxygen atom, forming kinked layers within the crystal lattice. iucr.org Another derivative, 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, also exhibits a bent geometry stabilized by hydrogen bonding.

Given the presence of the primary amine group, which can act as both a hydrogen bond donor and acceptor, it is highly probable that this compound also forms a stable, hydrogen-bonded network in its crystalline form.

| Parameter | Value |

|---|---|

| Compound | 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 10.7589 (2) |

| b (Å) | 9.5652 (2) |

| c (Å) | 24.5586 (4) |

| Volume (ų) | 2527.35 (8) |

| Z (Molecules per unit cell) | 8 |

Table 3: Crystallographic data for the related compound 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. iucr.org

Analytical Methodologies in 3 Methoxypyrazin 2 Amine and Pyrazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of pyrazine (B50134) analysis, providing the necessary separation of target analytes from complex matrix components. Both gas and liquid chromatography are employed, each with specific advantages for pyrazine research.

Gas Chromatography (GC) Applications in Pyrazine Analysis

Gas chromatography (GC) is the most widely applied analytical technique for the characterization of volatile and semi-volatile pyrazines due to its high resolution and sensitivity. nih.govresearchgate.netresearchgate.net The choice of the stationary phase is critical for achieving successful separation of pyrazine isomers. Common capillary columns used for pyrazine analysis include those with polar stationary phases, such as polyethylene (B3416737) glycol (e.g., SUPELCOWAX® 10, DB-WAXTER), and non-polar to mid-polar phases like dimethylpolysiloxane (e.g., DB-1, Rtx-1) or (5%-phenyl)-methylpolysiloxane (e.g., ZB-5MS). nih.govoup.comscispace.comsigmaaldrich.com

Researchers often rely on gas chromatographic retention indices (RIs) to aid in the unambiguous identification of positional isomers, as their mass spectra can be very similar. nih.govresearchgate.net However, inconsistencies and incompleteness in RI databases can present challenges. nih.gov GC analysis of pyrazines is prevalent in the food and beverage industry for flavor and aroma profiling in products like coffee, cocoa beans, and liquors. researchgate.netscispace.com For instance, a method for analyzing pyrazines in peanut butter utilized a SUPELCOWAX® 10 column with a temperature program starting at 40°C and ramping up to 230°C. sigmaaldrich.com

Table 1: Example GC Parameters for Pyrazine Analysis

| Parameter | Condition 1 sigmaaldrich.com | Condition 2 oup.com |

|---|---|---|

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) | DB-WAXTER (30 m x 250 μm, 0.25 μm) |

| Carrier Gas | Helium (30 cm/sec) | Helium (1 mL/min, constant flow) |

| Injector Temp. | 270 °C (Splitless/split) | 260 °C (Split 1:20) |

| Oven Program | 40°C (5 min), then 4°C/min to 230°C | 50°C initial temperature |

| Detector | Ion Trap Mass Spectrometer | Mass Selective Detector (MSD) |

High-Performance Liquid Chromatography (HPLC) Methodologies

While less common than GC for volatile alkylpyrazines, high-performance liquid chromatography (HPLC) is a valuable technique, particularly for the analysis of more polar, less volatile, or thermally unstable pyrazines. tut.ac.jpworktribe.com HPLC avoids the high temperatures of GC inlets that could potentially degrade certain analytes. The separation is typically achieved using reversed-phase columns, such as C18, or silica (B1680970) gel columns for normal-phase chromatography. tut.ac.jpworktribe.comnih.gov

One HPLC method for determining methylpyrazines in biological fluids used a silica gel column with a mobile phase of dichloromethane (B109758) containing 0.08% of 1.65 M ammonia (B1221849) solution and 0.5% of methanol. nih.gov Detection is commonly performed with an ultraviolet (UV) detector, with wavelengths set between 270 and 280 nm, corresponding to the π-π* transition of the pyrazine ring. tut.ac.jpworktribe.comnih.gov A study determining tetramethylpyrazine phosphate (B84403) in dog plasma utilized a C18 column with a mobile phase of methanol-phosphate buffer (62:38, v/v) and UV detection at 279 nm. nih.gov The development of quantitative structure-retention relationship (QSRR) models for HPLC can help in understanding the separation mechanisms at a molecular level. tut.ac.jp

Table 2: Example HPLC Parameters for Pyrazine Analysis

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |

|---|---|---|

| Column | Silica Gel | C18 |

| Mobile Phase | Dichloromethane with 0.08% of 1.65 M ammonia solution and 0.5% methanol | Methanol-phosphate buffer (0.01M, pH 3.0) (62:38, v/v) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | UV at 275 nm | UV at 279 nm |

| Temperature | Ambient (25 °C) | 30 °C |

Mass Spectrometry Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the trace analysis of pyrazines in complex mixtures. ajrconline.orgsaspublishers.com They provide both high sensitivity and selectivity, allowing for confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-QTOF-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique for pyrazine analysis. nih.govresearchgate.net However, for complex matrices and trace-level detection, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry, such as quadrupole time-of-flight (GC-QTOF-MS), offer superior performance. sciopen.comvscht.cznih.gov

GC-MS/MS provides enhanced selectivity and sensitivity by using multiple reaction monitoring (MRM), which reduces matrix interference and lowers detection limits. sciopen.comacs.org A GC-MS/MS method was established for the simultaneous determination of 20 pyrazines in Baijiu, demonstrating higher accuracy and sensitivity compared to standard GC-MS. sciopen.com This technique is particularly effective for quantifying methoxypyrazines in fragrant vegetable oils at trace levels. researchgate.net

GC-QTOF-MS offers high mass accuracy and resolution, which is invaluable for identifying unknown compounds and confirming the identity of target analytes with high confidence. nih.goveag.comnih.gov This is especially useful for resolving interferences that may co-elute with the analyte in the chromatographic separation. acs.org For example, in the analysis of 3-isopropyl-2-methoxypyrazine (IPMP) in winegrapes, GC×GC-TOF-MS successfully resolved interferences that coeluted with the analyte in the first chromatographic dimension. acs.org A method for determining 3-alkyl-2-methoxypyrazines in wine used GC-QTOF-MS/MS, achieving limits of quantification between 0.3 and 2.1 ng L⁻¹. conicet.gov.ar

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of pyrazines, especially when dealing with complex matrices like food, beverages, and biological fluids. bio-conferences.orglcms.cz The primary goals are to extract and concentrate the target analytes while removing interfering matrix components. lcms.cz

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the sample preparation of pyrazines from liquid samples. bio-conferences.orgnih.gov It offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery, better reproducibility, reduced solvent consumption, and the ability to process multiple samples simultaneously. bio-conferences.org The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. lcms.cz

The choice of sorbent is crucial and depends on the properties of the analytes and the matrix. For methoxypyrazines in wine, various sorbents have been utilized, including silica gel, octadecylsilane (B103800) (C18), and various polymer-based sorbents like Oasis HLB. conicet.gov.arbio-conferences.org In one method, Oasis HLB cartridges were used to extract methoxypyrazines from wine before further concentration and analysis. conicet.gov.ar Another approach for wine analysis employed a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates a dispersive SPE (d-SPE) step for cleanup after an initial extraction. conicet.gov.ar This d-SPE step used a combination of sorbents like primary-secondary amine (PSA) along with anhydrous magnesium sulfate (B86663) and calcium chloride to effectively remove matrix co-extractives. conicet.gov.ar

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3-Methoxypyrazin-2-amine | - |

| 3-isobutyl-2-methoxypyrazine | IBMP |

| 3-isopropyl-2-methoxypyrazine | IPMP |

| 3-sec-butyl-2-methoxypyrazine | sBMP |

| 2-methylpyrazine | - |

| 2,3-dimethylpyrazine | - |

| 2,5-dimethylpyrazine | - |

| 2,6-dimethylpyrazine | - |

| 2,3,5-trimethylpyrazine | - |

| 2,3,5,6-tetramethylpyrazine | - |

| 2-ethyl-6-methylpyrazine | - |

| 2,3-diethyl-5-methylpyrazine | - |

| Tetramethylpyrazine phosphate | - |

| Primary-secondary amine | PSA |

| Dichloromethane | DCM |

| Toluene | - |

| Hexane | - |

| Ethyl acetate | - |

| Methanol | - |

| Acetonitrile | - |

| Formic acid | - |

| Trifluoroacetic acid | - |

| Tartaric acid | - |

Dispersive Liquid-Liquid Microextraction (DLLME) Techniques